molecular formula C50H46CaF2N2O8 B1663618 Pitavastatin CAS No. 147511-69-1

Pitavastatin

Cat. No.: B1663618
CAS No.: 147511-69-1
M. Wt: 881.0 g/mol
InChI Key: RHGYHLPFVJEAOC-FFNUKLMVSA-L
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Mechanism of Action

Target of Action

Pitavastatin, also known as Itavastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, this compound reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The inhibition of HMG-CoA Reductase by this compound affects the mevalonate pathway , which is involved in the production of several compounds related to lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction of LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease .

Pharmacokinetics

This compound is mainly metabolized through glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT2B7 in the liver . Only a very small percentage of metabolism is via the cytochrome P450 system . This compound’s peak plasma concentrations are achieved about 1 hour after oral administration .

Result of Action

The primary result of this compound’s action is the reduction of abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . It has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .

Action Environment

Environmental factors such as genetic polymorphisms can influence the action of this compound. For instance, the SLCO1B1 genetic polymorphism significantly alters the pharmacokinetics of this compound . This polymorphism affects the organic anion transporting polypeptide 1B1 (OATP1B1), which is involved in the hepatic uptake of this compound . Therefore, individuals with various SLCO1B1 diplotypes may require personalized dosing strategies .

Biochemical Analysis

Biochemical Properties

Pitavastatin interacts with several biomolecules, primarily the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By competitively inhibiting HMG-CoA Reductase, this compound reduces abnormal cholesterol and lipid levels .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This reduction in cholesterol levels can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with HMG-CoA Reductase . As a competitive inhibitor of this enzyme, this compound prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol and other compounds involved in lipid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, studies have shown that this compound can reduce the progression of noncalcified coronary plaque volume over a period of 24 months .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, a study in rats showed that ascending doses of this compound were found to attenuate parameters such as edema volume, polymorphonuclear leukocyte (PMNL) infiltration, and tissue damage .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a fundamental pathway of cellular metabolism essential for cholesterol production and posttranslational protein farnesylation and geranylgeranylation . The primary metabolism pathway of this compound is glucuronidation, and it is minimally metabolized by the CYP450 enzymes CYP2C9 and CYP2C8 .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with solute carrier (SLC) transporters and recombinant membrane vesicles expressing several human ABC transporters .

Subcellular Localization

It is known that this compound primarily acts in the liver, where it inhibits the production of cholesterol .

Chemical Reactions Analysis

Pitavastatin calcium undergoes various chemical reactions:

Properties

CAS No.

147511-69-1

Molecular Formula

C50H46CaF2N2O8

Molecular Weight

881.0 g/mol

IUPAC Name

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19-;/m11./s1

InChI Key

RHGYHLPFVJEAOC-FFNUKLMVSA-L

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F

Isomeric SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

Appearance

white to pale-yellow powder

Key on ui other cas no.

147511-69-1

Pictograms

Health Hazard

solubility

Very slightly soluble

Synonyms

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone

vapor_pressure

2.32X10-17 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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